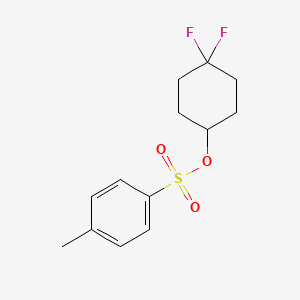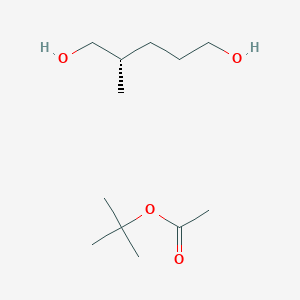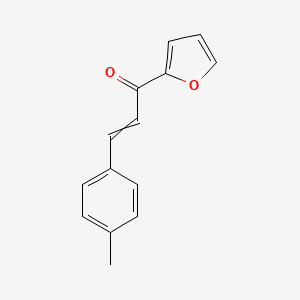
4,4-DIFLUOROCYCLOHEXYL 4-METHYLBENZENESULFONATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-DIFLUOROCYCLOHEXYL 4-METHYLBENZENESULFONATE: is an organic compound that features a cyclohexane ring substituted with two fluorine atoms at the 4-position and a tosylate group. The tosylate group, derived from p-toluenesulfonic acid, is a common leaving group in organic synthesis, making this compound valuable in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 4,4-DIFLUOROCYCLOHEXYL 4-METHYLBENZENESULFONATE typically involves the tosylation of 4,4-difluorocyclohexanol. The reaction is carried out by reacting 4,4-difluorocyclohexanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-DIFLUOROCYCLOHEXYL 4-METHYLBENZENESULFONATE undergoes various chemical reactions, primarily nucleophilic substitution reactions due to the excellent leaving group properties of the tosylate group. It can also participate in elimination reactions under certain conditions .
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles such as alkoxides, amines, and thiolates can react with this compound to replace the tosylate group.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide can induce elimination reactions, leading to the formation of alkenes.
Major Products: The major products formed from these reactions depend on the nucleophile or base used. For example, reacting with an alkoxide would yield an ether, while elimination reactions would produce alkenes .
Wissenschaftliche Forschungsanwendungen
Chemistry: 4,4-DIFLUOROCYCLOHEXYL 4-METHYLBENZENESULFONATE is used as an intermediate in the synthesis of various fluorinated compounds. Its ability to undergo nucleophilic substitution makes it valuable in constructing complex molecules .
Biology and Medicine: Fluorinated compounds often exhibit unique biological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring fluorinated building blocks .
Wirkmechanismus
The mechanism of action of 4,4-DIFLUOROCYCLOHEXYL 4-METHYLBENZENESULFONATE primarily involves its role as a leaving group in nucleophilic substitution reactions. The tosylate group, being a good leaving group, facilitates the departure of the tosylate ion, allowing the nucleophile to attack the carbon center. This mechanism is crucial in various synthetic transformations .
Vergleich Mit ähnlichen Verbindungen
4,4-Difluorocyclohexanol: The precursor to 4,4-DIFLUOROCYCLOHEXYL 4-METHYLBENZENESULFONATE, used in similar nucleophilic substitution reactions.
4,4-Difluorocyclohexanone: Another fluorinated cyclohexane derivative, used in different synthetic applications.
4,4-Difluorocyclohexylamine: A related compound with an amine group, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: this compound is unique due to the presence of both fluorine atoms and the tosylate group. This combination enhances its reactivity and utility in synthetic chemistry, making it a versatile intermediate for various applications .
Eigenschaften
IUPAC Name |
(4,4-difluorocyclohexyl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2O3S/c1-10-2-4-12(5-3-10)19(16,17)18-11-6-8-13(14,15)9-7-11/h2-5,11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDFISYURDWFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7892398.png)
![ethyl 5-ethyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B7892399.png)
![potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boranuide](/img/structure/B7892402.png)






![[(1S)-1-carboxy-2-pyridin-1-ium-3-ylethyl]azanium;dichloride](/img/structure/B7892458.png)



